molecular formula C14H18O6 B14427133 2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) CAS No. 85629-92-1

2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)

Cat. No.: B14427133
CAS No.: 85629-92-1
M. Wt: 282.29 g/mol
InChI Key: LORBAVYHMOPDGL-UHFFFAOYSA-N
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Description

2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . . This compound is characterized by the presence of two acetic acid groups attached to a 1,3-phenylenebis(oxy) backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) typically involves the reaction of resorcinol with chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the reaction.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

    Solvents: Common solvents include water or organic solvents like ethanol.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.

    Purification Steps: Such as crystallization or distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nitrating agents.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibiting or activating enzymatic reactions.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol: A precursor in the synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid).

    Chloroacetic Acid: Used in the synthesis process.

    Other Phenylenebis(oxy) Compounds: Such as 2,2’-[1,4-Phenylenebis(oxy)]bis(2-methylpropanoic acid).

Uniqueness

2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

85629-92-1

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

2-[3-(2-carboxypropan-2-yloxy)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C14H18O6/c1-13(2,11(15)16)19-9-6-5-7-10(8-9)20-14(3,4)12(17)18/h5-8H,1-4H3,(H,15,16)(H,17,18)

InChI Key

LORBAVYHMOPDGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=CC=C1)OC(C)(C)C(=O)O

Origin of Product

United States

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